![molecular formula C21H22N4O2 B5658687 N-ethyl-1-[(2-phenylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidine-3-carboxamide](/img/structure/B5658687.png)
N-ethyl-1-[(2-phenylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidine-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives often involves multi-step reactions that include the construction of the imidazo[1,2-a]pyridine ring. For instance, the synthesis of various N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as new anti-tubercular agents demonstrates the complexity and versatility of synthesizing these compounds. These agents show significant in vitro activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains (Li et al., 2020).
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine derivatives is critical in determining their chemical behavior and potential biological activity. Density Functional Theory (DFT) studies, such as those on ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate, provide insights into the conformational preferences and electronic properties of these molecules, which are pivotal for their interactions with biological targets (Geng et al., 2022).
Chemical Reactions and Properties
Imidazo[1,2-a]pyridines undergo various chemical reactions that modify their structure and enhance their biological activities. The Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines exemplifies the chemical versatility of these compounds. This method utilizes ethyl tertiary amines as carbon sources under aerobic oxidative conditions, showcasing the adaptability of imidazo[1,2-a]pyridine synthesis for generating compounds with potential biological activities (Rao et al., 2017).
Physical Properties Analysis
The physical properties of imidazo[1,2-a]pyridine derivatives, such as solubility, melting points, and crystal structure, are crucial for their formulation and application in drug development. The synthesis and characterization of 2-phenylimidazo[1,2-a]pyridine, a related structure, provide valuable information on the crystallinity and purification methods, which are essential for the application of these compounds in medicinal chemistry (Santaniello et al., 2017).
properties
IUPAC Name |
N-ethyl-1-(2-phenylimidazo[1,2-a]pyridine-6-carbonyl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-2-22-20(26)16-10-11-24(12-16)21(27)17-8-9-19-23-18(14-25(19)13-17)15-6-4-3-5-7-15/h3-9,13-14,16H,2,10-12H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRHJJKTIDYTKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(C1)C(=O)C2=CN3C=C(N=C3C=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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